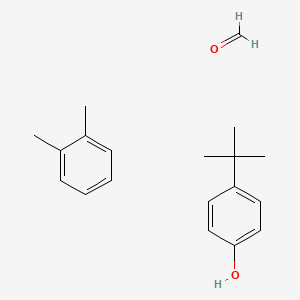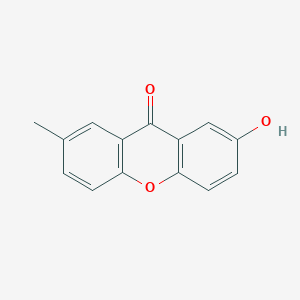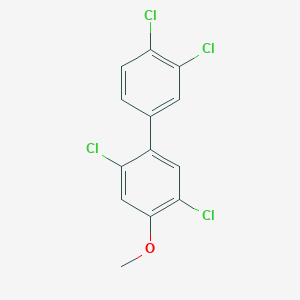
1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy-: is a chlorinated biphenyl compound with the molecular formula C12H6Cl4O . It is a derivative of biphenyl, where four chlorine atoms and one methoxy group are substituted at specific positions on the biphenyl structure. This compound is part of the polychlorinated biphenyl (PCB) family, known for their chemical stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- typically involves the chlorination of biphenyl followed by methoxylation The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium or ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential as an endocrine disruptor.
Medicine: Studied for its toxicological properties and potential health impacts.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the production of enzymes like cytochrome P450, which are involved in the detoxification of harmful substances. Additionally, the compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.
Comparison with Similar Compounds
1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- can be compared with other chlorinated biphenyls:
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Similar in structure but lacks the methoxy group, leading to different chemical and biological properties.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Lacks the methoxy group, making it less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,2’,3,4-tetrachloro-: Different substitution pattern, affecting its chemical behavior and environmental persistence.
The uniqueness of 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
60082-95-3 |
|---|---|
Molecular Formula |
C13H8Cl4O |
Molecular Weight |
322.0 g/mol |
IUPAC Name |
1,4-dichloro-2-(3,4-dichlorophenyl)-5-methoxybenzene |
InChI |
InChI=1S/C13H8Cl4O/c1-18-13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 |
InChI Key |
BOVHZSKMRABOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



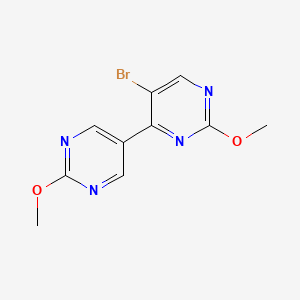
![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)
![1-[Chloro(ethoxy)phosphoryl]-3-methylbutane](/img/structure/B14614792.png)

![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)

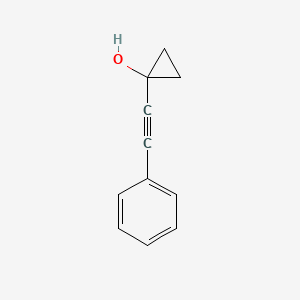
![Benzene, 1-nitro-3,5-bis[(trifluoromethyl)sulfonyl]-](/img/structure/B14614836.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)
